molecular formula C9H17NO3S B12654674 N-(1-Oxobutyl)-L-methionine CAS No. 54746-52-0

N-(1-Oxobutyl)-L-methionine

Cat. No.: B12654674
CAS No.: 54746-52-0
M. Wt: 219.30 g/mol
InChI Key: NZIOTNYOYJRBSN-ZETCQYMHSA-N
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Description

N-(1-Oxobutyl)-L-methionine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a butanoyl group attached to the nitrogen atom of L-methionine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxobutyl)-L-methionine typically involves the acylation of L-methionine with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: for better control of reaction conditions

    Purification steps: such as recrystallization or chromatography to obtain the desired product with high purity

Chemical Reactions Analysis

Types of Reactions: N-(1-Oxobutyl)-L-methionine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: N-substituted derivatives

Scientific Research Applications

N-(1-Oxobutyl)-L-methionine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1-Oxobutyl)-L-methionine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also exert its effects through:

    Inhibition of specific enzymes: involved in inflammatory pathways

    Scavenging of free radicals: due to its antioxidant properties

    Modulation of gene expression: related to oxidative stress and inflammation

Comparison with Similar Compounds

N-(1-Oxobutyl)-L-methionine can be compared with other similar compounds such as:

    N-Acetyl-L-methionine: Similar structure but with an acetyl group instead of a butanoyl group.

    N-Formyl-L-methionine: Contains a formyl group instead of a butanoyl group.

    N-Propionyl-L-methionine: Contains a propionyl group instead of a butanoyl group.

Uniqueness:

    Longer carbon chain: The butanoyl group provides a longer carbon chain compared to acetyl or formyl groups, which may influence its biological activity and solubility.

    Potential for unique interactions: The specific structure of this compound may allow for unique interactions with enzymes and receptors, leading to distinct biological effects.

Properties

CAS No.

54746-52-0

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

(2S)-2-(butanoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C9H17NO3S/c1-3-4-8(11)10-7(9(12)13)5-6-14-2/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

NZIOTNYOYJRBSN-ZETCQYMHSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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